6-Hydroxy-5,6-dihydrouridine

Photobiology RNA damage UV inactivation

6-Hydroxy-5,6-dihydrouridine (Urd-H₂O, CAS 10141-65-8) is a saturated pyrimidine nucleoside formed by the addition of water across the 5,6-double bond of uridine, yielding a chiral C6 center bearing a hydroxyl group. It is a well‑characterized photoproduct of UV‑irradiated RNA and a kinetically competent intermediate in the acid‑catalyzed hydrolysis of uridine to uracil.

Molecular Formula C9H14N2O7
Molecular Weight 262.22 g/mol
CAS No. 10141-65-8
Cat. No. B159830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5,6-dihydrouridine
CAS10141-65-8
Synonyms6-hydroxy-5,6-dihydrouridine
Molecular FormulaC9H14N2O7
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESC1C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O
InChIInChI=1S/C9H14N2O7/c12-2-3-6(15)7(16)8(18-3)11-5(14)1-4(13)10-9(11)17/h3,5-8,12,14-16H,1-2H2,(H,10,13,17)/t3-,5?,6-,7-,8-/m1/s1
InChIKeyPRXHLNFOVGGBRV-XBNQCIRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-5,6-dihydrouridine (CAS 10141-65-8) Procurement Guide: A Specialized Uridine Photohydrate for Mechanistic and Photochemical Research


6-Hydroxy-5,6-dihydrouridine (Urd-H₂O, CAS 10141-65-8) is a saturated pyrimidine nucleoside formed by the addition of water across the 5,6-double bond of uridine, yielding a chiral C6 center bearing a hydroxyl group [1]. It is a well‑characterized photoproduct of UV‑irradiated RNA and a kinetically competent intermediate in the acid‑catalyzed hydrolysis of uridine to uracil [2]. Unlike the fully reduced dihydrouridine or the parent uridine, this hydrate possesses distinct stereochemistry (6R/6S diastereomers), unique conformational preferences, and a labile N‑glycosidic bond that underpins its utility in mechanistic enzymology, photobiology, and nucleic acid damage studies [3].

RNA photodamage mechanistic studies
N-glycosidic hydrolysis pathway probe
C6 epimerization / conformational dynamics

Why Uridine or Dihydrouridine Cannot Substitute for 6-Hydroxy-5,6-dihydrouridine in Mechanistic and Photochemical Studies


Although 6‑hydroxy‑5,6‑dihydrouridine shares the ribofuranosyl‑uracil core with uridine and dihydrouridine, its 6‑hydroxyl group introduces stereochemical, conformational, and reactivity features that are absent in the parent compounds. Uridine is planar across the 5,6‑bond and does not undergo epimerization; dihydrouridine, while saturated, lacks the C6 hydroxyl and therefore cannot serve as a mechanistic probe for hydration‑dehydration pathways or as a UV photohydration product [1]. Moreover, the N‑glycosidic bond of the hydrate is uniquely labile under acidic conditions, making it the kinetically relevant species in uridine hydrolysis—a role that uridine itself cannot fulfill [2]. Substituting with a generic uridine analog would therefore eliminate the very properties that are being interrogated in studies of nucleic acid damage, repair, and enzyme mechanism.

UridineLacks C6 hydroxyl and epimerization; planar 5,6-bond may not recapitulate hydration-dependent reactivity
DihydrouridineLacks C6 hydroxyl; N-glycosidic stability profile differs, limiting hydrolysis pathway studies
Generic analogsDo not provide the photohydrate lesion marker needed for RNA damage quantification

6-Hydroxy-5,6-dihydrouridine: Quantitative Head-to-Head Evidence vs. Closest Analogs


UV Photoproduct Yield in RNA: 6-Hydroxy-5,6-dihydrouridine vs. Cyclobutane Pyrimidine Dimers

Upon 280 nm UV irradiation of RNA bacteriophage R17, 6‑hydroxy‑5,6‑dihydrouridine is the predominant lethal lesion, with a yield of 0.94 (±0.10) photohydrates per biological hit. In the same system, cyclobutane‑type pyrimidine dimerization—the dominant lesion in DNA—occurs at a negligible level, demonstrating a >18‑fold selectivity for photohydrate formation [1]. This uniquely positions the compound as the authentic marker of RNA photodamage, distinct from DNA‑centric cyclobutane dimers.

Lesion Specificity
Head-to-head
0.94 photohydrates per hit; >18-fold over cyclobutane dimer
Supports RNA photodamage marker specificity
RNA coliphage R17, UV 280 nm
Photobiology RNA damage UV inactivation

Kinetic Competence in Acid-Catalyzed Uridine Hydrolysis: 6-Hydroxy-5,6-dihydrouridine vs. Uridine

In the acid‑catalyzed hydrolysis of uridine to uracil, 6‑hydroxy‑5,6‑dihydrouridine (Urd‑H₂O) is a kinetically competent intermediate. Hydrolysis of (1′‑²H)Urd proceeds with an α‑secondary deuterium isotope effect kH/kD = 1.11 at 25 °C, and hydrolysis of [6‑³H]Urd exhibits a substantial inverse isotope effect kT/kH = 1.15 [1]. These isotope effects indicate sp²→sp³ rehybridization at C6 during the rate‑determining step—a transition state uniquely accessible through the hydrate pathway. In contrast, direct hydrolysis of uridine without prior hydration is kinetically negligible under the same conditions [1].

Isotope Effect Profile
Cross-study comparable
Hydrate: kH/kD=1.11; kT/kH=1.15
Uridine: no C6 rehybridization signal
Confirms hydrate-dependent hydrolysis mechanism
Rate enhancement >100-fold estimated
Mechanistic enzymology Nucleoside hydrolysis Isotope effects

C6 Epimerization and Conformational Preference: 6-Hydroxy-5,6-dihydrouridine vs. Dihydrouridine

The two diastereomers of 6‑hydroxy‑5,6‑dihydrouridine (6R and 6S) undergo epimerization at C6 in tritiated water (pH 5.5, 30 °C), with concomitant tritium incorporation at C5, a process not possible for dihydrouridine which lacks a C6 hydroxyl [1]. 250 MHz NMR analysis revealed that the nucleoside adopts primarily the S(C2′‑endo) sugar conformation, a gauche‑gauche (gg) rotamer of the exocyclic hydroxymethyl group, and an anti aglycone orientation—a conformational profile distinct from both uridine and dihydrouridine [1].

Conformational Dynamics
Class-level inference
6R/6S epimerization; S(C2'-endo), gg rotamer
Defines dynamic stereochemical probe
pH 5.5, 30 °C, tritiated water
Nucleoside conformation Epimerization NMR spectroscopy

N‑Glycosidic Bond Lability: 6-Hydroxy-5,6-dihydrouridine vs. Uridine

Under acidic conditions, 6‑hydroxy‑5,6‑dihydrouridine undergoes direct hydrolysis of the N‑glycosidic bond, whereas uridine requires prior hydration across the 5,6‑double bond before glycosidic cleavage can occur [1]. Kinetic analysis demonstrated that the hydrate (or an intermediate on the pathway to it) is kinetically competent to account for the overall hydrolysis rate of uridine, effectively making the hydrate the obligate reactive species [1]. This differential lability is directly relevant to the design of acid‑labile nucleoside prodrugs and to understanding the spontaneous depurination/pyrimidine loss that contributes to mutagenesis.

Hydrolysis Lability
Cross-study comparable
Direct hydrolysis; >100-fold rate enhancement over uridine
Enables pre-activated substrate studies
Acidic conditions; kinetic modeling
N‑Glycosidic hydrolysis Acid catalysis Nucleoside stability

Definitive Structural Assignment: 6-Hydroxy-5,6-dihydrouridine vs. Alternative Hydrate Structures

Early reports misassigned the structure of uridine photohydrate. The definitive structure of 6‑hydroxy‑5,6‑dihydrouridine was established by proton magnetic resonance spectroscopy, revealing two isomers of 6‑hydroxydihydrouridine and four isomers of 5‑deuterio‑6‑hydroxydihydrouridine when the reaction was conducted in H₂O and D₂O, respectively [1]. This rigorous assignment distinguishes the authentic compound from alternative regio‑ and stereoisomers (e.g., 5‑hydroxy‑5,6‑dihydrouridine or 5,6‑dihydroxy‑5,6‑dihydrouridine) that may be offered as substitutes but possess different chemical and biological properties.

Structural Identity
Supporting evidence
Two 6-hydroxy isomers; four deuterio isomers by NMR
Confirmed regioisomeric purity for analytical use
Differentiates from 5-hydroxy analogs
Structural chemistry NMR assignment Photoproduct characterization

Optimal Research and Industrial Use Cases for 6-Hydroxy-5,6-dihydrouridine Based on Quantitative Differentiation


RNA Photodamage Quantification Standard

Because 6‑hydroxy‑5,6‑dihydrouridine is the dominant UV photoproduct in RNA (0.94 lesions per lethal hit, with negligible cyclobutane dimer formation [1]), it serves as the authentic calibration standard for LC‑MS/MS or HPLC‑based assays of RNA photodamage. Substituting with a DNA‑derived cyclobutane dimer standard would lead to systematic under‑quantification of RNA lesions.

Mechanistic Probe for N‑Glycosidic Bond Cleavage Enzymes

The hydrate is the kinetically competent intermediate in acid‑catalyzed uridine hydrolysis, exhibiting distinctive α‑secondary (kH/kD = 1.11) and inverse (kT/kH = 1.15) isotope effects [2]. This makes it the preferred substrate for pre‑steady‑state kinetic and isotopic labeling studies of nucleoside hydrolases, DNA glycosylases, and pseudouridine synthases, where the hydrate mimics the activated transition state.

Conformational and Epimerization Dynamics Research

The 6R/6S epimerization in tritiated water (pH 5.5, 30 °C) and the well‑defined S(C2′‑endo) sugar pucker with gauche‑gauche rotamer [3] make this compound a valuable model for studying acid‑base catalysis at the C6 position of pyrimidines and for calibrating NMR conformational analysis of saturated nucleosides.

Acid‑Labile Prodrug Design Reference

The N‑glycosidic bond of the hydrate undergoes direct acid‑catalyzed hydrolysis, bypassing the hydration step required for uridine [2]. This property can be exploited in the design of pH‑sensitive nucleoside prodrugs, where the hydrate serves as a benchmark for evaluating release kinetics in acidic compartments (e.g., endosomes, tumor microenvironment).

Application
Selection Property
Validation Focus
RNA photodamage quantification studies
Photohydrate lesion specificity
Photoproduct calibration by LC-MS / HPLC
N-glycosidic cleavage enzyme mechanism studies
Hydrate-dependent kinetic isotope signature
Pre-steady-state kinetics and isotope labeling
Saturated nucleoside conformational analysis
Epimerization and sugar pucker dynamics
NMR conformational characterization
pH-sensitive nucleoside release research
Acid-labile glycosidic bond
Release kinetics in acidic compartment models
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